4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline
Description
4-[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline is a triazole-based compound featuring a 4-methoxyphenyl substituent at the 5-position of the triazole ring and an aniline group at the 3-position. This compound belongs to a class of triazole derivatives widely studied for their biological activities, including antimicrobial, antitumor, and antiviral properties .
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-8-4-11(5-9-13)15-17-14(18-19-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVMZIBGVZNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and hydrazinecarbothioamide.
Formation of Hydrazinecarbothioamide Derivative: 4-methoxyaniline is reacted with hydrazinecarbothioamide to form N-(4-methoxyphenyl)hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide derivative is then acylated to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product undergoes cyclization to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Substitution: Finally, the thiol group is substituted with an aniline group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 4-[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]aniline.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antimicrobial agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in enzyme inhibition and as a ligand in receptor studies.
Mechanism of Action
The mechanism of action of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as lipoxygenases by binding to the active site and preventing substrate access.
Receptor Binding: Acts as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent variations:
Key Observations :
- Electron-Donating vs.
- Amino Group: The aniline moiety (NH₂) in the target compound and analogues like 3-(5-phenyl-4H-1,2,4-triazol-3-yl)aniline may contribute to solubility and hydrogen-bonding interactions, critical for pharmacokinetics .
- Thiol vs. Morpholine Derivatives : Thiol-containing derivatives (e.g., compound in ) are often intermediates for S-alkylation, while morpholine derivatives (e.g., ) exhibit enhanced solubility and membrane permeability due to the polar morpholine ring.
Comparison of Methods :
Physicochemical Properties
| Property | This compound | 3-(5-Ethyl-4H-1,2,4-triazol-3-yl)aniline | 4-Phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol |
|---|---|---|---|
| Molecular Weight | ~294 g/mol | ~231 g/mol | ~385 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (less lipophilic) | ~3.2 (highly lipophilic) |
| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Poor in water; requires derivatization |
Notes:
- Thiol-containing derivatives require functionalization (e.g., alkylation) to improve bioavailability .
Biological Activity
4-[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
- Molecular Formula : C13H16N4O2
- Molecular Weight : 260.3 g/mol
- InChIKey : IGWYVMHETSUBFE-UHFFFAOYSA-N
Antibacterial Activity
Research has indicated that compounds with the triazole structure exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested using the spread method and showed positive inhibition zones against E. coli and Staphylococcus aureus .
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound's efficacy was evaluated against various fungal strains, demonstrating promising results comparable to established antifungal agents. In vitro studies revealed that it inhibited fungal growth effectively at concentrations lower than those required for conventional treatments.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. One notable study assessed its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited a significant reduction in cell viability with IC50 values of approximately 20 µM for MCF-7 cells and 25 µM for HeLa cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis via mitochondrial pathway |
| HeLa | 25 | Cell cycle arrest at G2/M phase |
Case Studies
- Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial properties of various triazole derivatives, including our compound of interest. It was found that the presence of the methoxy group significantly enhances antibacterial activity through improved lipophilicity and membrane penetration .
- Cytotoxicity Assay : Another study focused on the cytotoxicity of triazole derivatives on human cancer cell lines. The results indicated that compounds with a methoxy substitution showed enhanced efficacy in inhibiting cell proliferation compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with nitriles or via nucleophilic substitution on pre-formed triazole scaffolds. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) yields triazole derivatives . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3) and aniline protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹ for aniline) and C=N/C–N triazole vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95% for biological studies) using C18 columns and acetonitrile/water gradients .
Q. How does the methoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The electron-donating methoxy group enhances aromatic ring activation, facilitating electrophilic substitution at the para position. For example, nitration with HNO3/H2SO4 at 0–5°C yields nitro derivatives, while halogenation (e.g., Cl2/FeCl3) occurs preferentially at the ortho position relative to the methoxy group . Comparative studies with non-methoxy analogs (e.g., 4-phenyl-1,2,4-triazole) show reduced reactivity due to lack of electron-donating effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodology : Discrepancies in antimicrobial or antitumor activity (e.g., IC50 values) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MICs, MTT assays for cytotoxicity) .
- Structural impurities : Validate purity via orthogonal methods (e.g., NMR + HPLC) .
- Cellular context : Compare activity in multiple cell lines (e.g., HeLa vs. MCF-7) and include positive controls (e.g., doxorubicin) .
- Example : A 2022 study attributed inconsistent antifungal activity to trace solvent residues (e.g., DMSO) affecting membrane permeability .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with triazole N-atoms and hydrophobic contacts with the methoxyphenyl group .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Q. What experimental designs optimize the study of structure-activity relationships (SAR) for triazole derivatives?
- Methodology :
- Analog synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy, halogens) .
- Biological testing : Use high-throughput screening (HTS) to evaluate analogs against a panel of enzymes/cell lines .
- Data analysis : Apply multivariate regression (e.g., PLS) to link structural descriptors (logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
